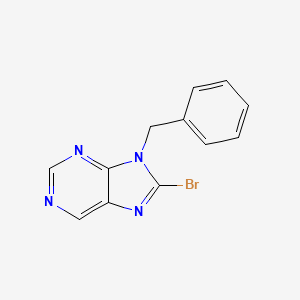

9-Benzyl-8-bromo-9H-purine

Description

9-Benzyl-8-bromo-9H-purine is a substituted purine derivative characterized by a benzyl group at the N9 position and a bromine atom at the C8 position. The bromine atom at C8 enhances electrophilic reactivity, enabling further functionalization via cross-coupling reactions, while the benzyl group contributes to lipophilicity, influencing solubility and membrane permeability .

Synthetic routes for 8-bromo-purine derivatives often involve halogenation at C8 followed by N9 alkylation. For example, allylation of 8-bromo-6-(piperidin-1-yl)-9H-purine with allyl bromide in DMF yields regioselective N9-substituted products . Similar methods, such as benzylation using benzylamine in 1-butanol with DIPEA as a base, are applicable for introducing the benzyl group .

Properties

Molecular Formula |

C12H9BrN4 |

|---|---|

Molecular Weight |

289.13 g/mol |

IUPAC Name |

9-benzyl-8-bromopurine |

InChI |

InChI=1S/C12H9BrN4/c13-12-16-10-6-14-8-15-11(10)17(12)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |

InChI Key |

XLHWTLQVLUSFRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=NC=NC=C3N=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 9-Benzyl-8-bromo-9H-purine can be contextualized by comparing it to related purine derivatives. Below is a detailed analysis based on substituent patterns, synthesis, reactivity, and biological activity.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Substituent Effects on Reactivity and Solubility The benzyl group in this compound increases lipophilicity compared to oxan-2-yl (tetrahydropyranyl) or ribofuranosyl substituents, which improve water solubility . Bromine at C8 facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, a trait shared with 8-bromoadenine but absent in fluorinated analogs like the HSP90 inhibitor .

Synthetic Methodologies N9 alkylation typically employs polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ for allylation , while benzylation uses 1-butanol and DIPEA . Regioselectivity challenges arise in N7 vs. N9 substitutions, as seen in the synthesis of 7- and 9-isomers of 6-benzamidopurine derivatives .

Biological and Industrial Relevance

Preparation Methods

Diazotization-Mediated Bromination

In a nitrogen-purged three-necked flask, 9-benzylpurin-2-amine (5a, 0.89 mmol) undergoes bromination via Procedure A . The reaction employs bromine gas or N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Chlorotrimethylsilane (TMSCl, 1.26 mL, 9.99 mmol) acts as a Lewis acid to activate the purine ring, while isoamyl nitrite (0.44 mL, 3.3 mmol) facilitates diazotization. After 16 hours, the solvent is removed in vacuo, and the crude product is purified via silica gel chromatography (0.5% methanol in dichloromethane) to yield 9-benzyl-8-bromo-9H-purin-2-amine (6a) as a white powder (24% yield, m.p. 217°C decomp.).

Key considerations :

-

Regioselectivity : The C8 position is preferentially brominated due to the electron-donating effect of the benzyl group at N9, which destabilizes alternative intermediates.

-

Solvent choice : Anhydrous THF minimizes side reactions, while dichloromethane enhances chromatographic separation.

Alternative Synthesis via Bromopurine Intermediates

Copper-Mediated Cyanation Followed by Bromination

An alternative route involves the synthesis of 8-bromo derivatives from pre-functionalized purine precursors. For example, 9-benzyl-2-methylamino-9H-purine-8-carbonitrile (1b) is treated with hydrogen bromide (HBr, 33% in acetic acid) under reflux to replace the cyano group with bromine. This method achieves a 29% yield after purification via column chromatography (10% ethyl acetate/hexanes).

Cross-Coupling Reactions

Recent advances highlight the use of palladium-catalyzed Suzuki-Miyaura reactions to introduce bromine indirectly. A 6,9-disubstituted purine intermediate undergoes coupling with triarylboronic acids in the presence of Pd(PPh₃)₄, though this method is less common for 8-bromo derivatives.

Optimization and Reaction Yields

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Diazotization (Procedure A) | 5a | NBS, TMSCl, isoamyl nitrite | 24 | >95% |

| Cyanation-Bromination | 1b | HBr, acetic acid | 29 | 92% |

Notes :

-

Diazotization offers higher regioselectivity but lower yields due to competing N7 bromination.

-

Cyanation-bromination requires stringent anhydrous conditions to prevent hydrolysis of the nitrile group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Q & A

Q. What are the common synthetic routes for 9-Benzyl-8-bromo-9H-purine?

The synthesis typically involves halogenation and alkylation steps. For example, 8-bromo-6-(piperidin-1-yl)-9H-purine can be N-allylated using allyl bromide in the presence of potassium carbonate and DMF as a solvent. Column chromatography with ethyl acetate/hexane is often employed to separate isomers like 9-benzyl and 7-benzyl derivatives . Microwave-assisted synthesis under controlled pressure (8 bar) has also been reported to improve yield and reduce reaction time .

Q. How can isomers of this compound be separated and characterized?

Isomer separation (e.g., 9-benzyl vs. 7-benzyl) is achieved via column chromatography using mobile phases like ethyl acetate-acetone-hexane (1.5:3:10). Characterization relies on NMR (e.g., distinct chemical shifts in -NMR for benzyl protons) and mass spectrometry (e.g., MS m/z 269.9 for 8-benzyl derivatives) .

Q. What analytical techniques are critical for confirming the purity of this compound?

High-resolution mass spectrometry (HRMS) and -NMR are essential. For example, -NMR peaks at δ 120–160 ppm confirm purine ring integrity, while HRMS data (e.g., m/z 270.13 for CHBrN) validate molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during alkylation?

Use anhydrous DMF as a solvent and maintain inert atmospheres (N) to prevent oxidation. Catalytic amounts of bis(triphenylphosphine)palladium(II) chloride improve regioselectivity during allylation. Temperature control (50–60°C) and extended reaction times (48–72 hours) enhance yield .

Q. What strategies resolve contradictions between in vitro receptor binding and in vivo efficacy?

A study on 8-bromo-9-benzylpurine analogues showed high benzodiazepine receptor (BZR) binding (IC = 0.011 µM) but no anxiolytic activity in vivo. Methodological adjustments include assessing blood-brain barrier permeability (via logP calculations) and metabolite stability (using liver microsome assays) to address bioavailability limitations .

Q. How do substituents at the 8-position influence biological activity?

Bromine at the 8-position enhances electrophilicity and receptor affinity. For example, 8-bromo substitution increases BZR binding by 1000-fold compared to non-halogenated analogues. Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins like HSP90α .

Q. What are the challenges in interpreting spectral data for this compound derivatives?

Overlapping peaks in -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) require 2D techniques like COSY or HSQC for resolution. For 8-substituted derivatives, -NMR signals for C8 (δ ~145 ppm) are diagnostic but may shift with solvent polarity .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies?

Systematically vary substituents at the 6- and 9-positions while keeping the 8-bromo group constant. Use parallel synthesis (e.g., 96-well plates) and high-throughput screening (HTS) to evaluate bioactivity. X-ray crystallography (e.g., PDB ID 43U) provides structural insights for rational drug design .

Q. What protocols ensure safe handling of this compound?

Store at 2–8°C under nitrogen to prevent decomposition. Use fume hoods during synthesis due to potential bromine release. LC-MS monitoring of reaction mixtures can detect hazardous intermediates like brominated by-products .

Q. How to address low yields in large-scale synthesis?

Scale-up challenges include solvent volume optimization (DMF vs. THF) and catalyst recycling. Continuous flow reactors improve heat transfer and reduce side reactions. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) enhances final compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.